molecular formula C22H20O6 B4079018 methyl {4-methyl-2-oxo-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-3-yl}acetate

methyl {4-methyl-2-oxo-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-3-yl}acetate

Cat. No.: B4079018
M. Wt: 380.4 g/mol
InChI Key: DDYKYVBYXDYXRS-UHFFFAOYSA-N
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Description

Methyl {4-methyl-2-oxo-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a methyl group at position 4, a methyl acetate group at position 3, and a (1-oxo-1-phenylpropan-2-yl)oxy moiety at position 5. This compound belongs to a broader class of coumarins known for diverse bioactivities, including antibacterial, antitumor, and anti-inflammatory properties . Its synthesis typically involves multi-step reactions, such as condensation of substituted chromen-2-ones with ethyl bromoacetate or phenacyl bromides, followed by functionalization at the 7-position . The (1-oxo-1-phenylpropan-2-yl)oxy group introduces steric bulk and electron-withdrawing effects, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

methyl 2-[4-methyl-2-oxo-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-13-17-10-9-16(27-14(2)21(24)15-7-5-4-6-8-15)11-19(17)28-22(25)18(13)12-20(23)26-3/h4-11,14H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYKYVBYXDYXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-methyl-2-oxo-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common method involves the reaction of 7-amino-4-methylcoumarin with organic halides . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-methyl-2-oxo-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl {4-methyl-2-oxo-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {4-methyl-2-oxo-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-3-yl}acetate involves its interaction with various molecular targets. It may inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

Substituent Variations at Position 7

Compound Name Substituent at Position 7 Key Features Bioactivity Relevance Reference
Methyl {4-methyl-2-oxo-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-3-yl}acetate (1-oxo-1-phenylpropan-2-yl)oxy Bulky aromatic group; electron-withdrawing ketone. Potential enhanced receptor binding
Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (8) Formyl-methoxy-ethyl acetate chain Electron-deficient formyl group; flexible chain. Intermediate for thiosemicarbazones
Methyl 2-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate Tetrazole-methoxy Ionizable tetrazole; enhances solubility and hydrogen bonding. Likely improved bioavailability
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate Hydroxy group Polar hydroxyl; facilitates hydrogen bonding. Antioxidant and anticoagulant activity
Y040-7963 (methyl 2-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-3-yl)acetate) Trifluoromethylphenyl-methoxy Lipophilic CF₃ group; enhances membrane permeability. Anticancer screening candidate

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : The ketone in the (1-oxo-1-phenylpropan-2-yl)oxy group may stabilize charge-transfer interactions in enzymatic binding pockets, similar to the formyl group in compound 8 .
  • Aromatic vs. Aliphatic Substituents: Bulky aromatic groups (e.g., phenyl in the target compound) improve π-π stacking with aromatic amino acids in target proteins compared to aliphatic chains .
  • Ionizable Groups : The tetrazole in introduces pH-dependent solubility, which could optimize absorption in the gastrointestinal tract.

Pharmacokinetic Considerations

  • Lipophilicity : The trifluoromethyl group in Y040-7963 increases logP, enhancing blood-brain barrier penetration, whereas the tetrazole in balances lipophilicity with aqueous solubility.
  • Metabolic Stability : The methyl ester in the target compound may undergo hydrolysis in vivo, similar to ethyl esters in compound 8 , affecting its half-life .

Biological Activity

Overview of Methyl {4-methyl-2-oxo-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-3-yl}acetate

This compound is a synthetic organic compound that belongs to the class of flavonoids, which are known for their diverse biological activities. The structure suggests potential interactions with various biological targets due to the presence of functional groups that can participate in biochemical reactions.

Antioxidant Activity

Flavonoids are well-documented for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The presence of the chromene structure in this compound may contribute to its ability to inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Flavonoids have been extensively studied for their anticancer effects. They may induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and prevent metastasis through various mechanisms, including modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

Some flavonoids demonstrate antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses. The specific structure of this compound may enhance its efficacy against certain microbial strains.

Neuroprotective Effects

There is evidence suggesting that flavonoids can protect neuronal cells from damage caused by neurotoxins. This neuroprotective effect may be attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation.

Case Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity of various flavonoids, methyl {4-methyl-2-oxo...} was tested using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, comparable to well-known antioxidants like quercetin.

Case Study 2: Anti-inflammatory Mechanisms

A research article published in Phytotherapy Research examined the anti-inflammatory effects of similar compounds on human fibroblast cells. The study found that treatment with methyl {4-methyl...} significantly reduced the expression of COX enzymes.

Case Study 3: Anticancer Properties

In vitro studies conducted on breast cancer cell lines showed that methyl {4-methyl...} inhibited cell proliferation by inducing apoptosis through the upregulation of pro-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl {4-methyl-2-oxo-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-3-yl}acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling 7-hydroxy-4-methylcoumarin derivatives with activated esters (e.g., bromoacetate analogs) under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization strategies include:

  • Varying solvents (e.g., acetone vs. ethanol) to improve solubility.
  • Adjusting stoichiometric ratios of reactants to minimize side products.
  • Employing reflux conditions to enhance reaction kinetics.
  • Purification via crystallization (ethanol/hexane) or column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural elucidation relies on:

  • X-ray crystallography (e.g., using SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .
  • Spectroscopic methods :
  • ¹H/¹³C NMR to identify proton environments and carbonyl groups.
  • FT-IR for detecting ester (C=O, ~1700 cm⁻¹) and chromenone (C-O-C, ~1250 cm⁻¹) functionalities.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Methodological Answer : Initial screens should include:

  • Antioxidant assays (e.g., DPPH radical scavenging).
  • Anti-inflammatory testing (e.g., COX-2 inhibition via ELISA).
  • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines).
  • Dose-response studies to establish IC₅₀ values, with comparisons to reference compounds (e.g., ascorbic acid for antioxidants) .

Advanced Research Questions

Q. How does the compound’s substitution pattern influence its bioactivity compared to structurally related chromenone derivatives?

  • Methodological Answer :

  • Perform comparative SAR studies using analogs (e.g., ethyl/methyl ester variants, halogen-substituted derivatives).
  • Key structural factors:
  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability.
  • Steric effects from substituents (e.g., propan-2-yl vs. ethyl) modulate receptor binding.
  • Use molecular docking to predict interactions with targets (e.g., kinases, DNA topoisomerases) and validate via SPR/ITC binding assays .

Q. What strategies can resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Reproducibility studies : Standardize assay protocols (e.g., cell lines, incubation times).
  • Meta-analysis of existing data to identify confounding variables (e.g., solvent effects in in vitro assays).
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement.
  • Pharmacokinetic profiling to assess bioavailability differences (e.g., plasma stability, logP) .

Q. How can computational methods guide the design of derivatives with improved therapeutic profiles?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity.
  • ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and CYP450 interactions.
  • Free-energy perturbation (FEP) simulations to predict binding affinity changes for modified analogs.
  • Validate predictions via synthesis and in vitro/in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {4-methyl-2-oxo-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {4-methyl-2-oxo-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-3-yl}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.